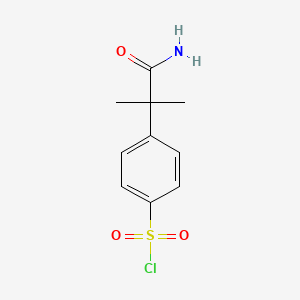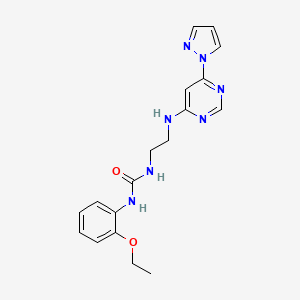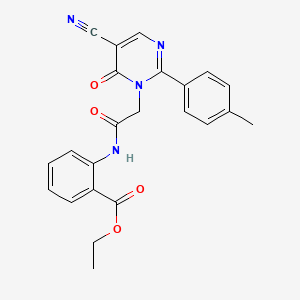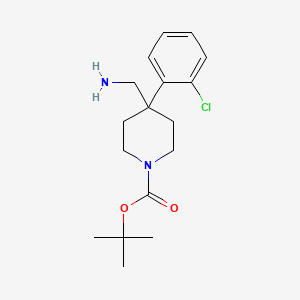![molecular formula C23H24N2O B2850728 4-(tert-butyl)-N-[4-(4-pyridinylmethyl)phenyl]benzenecarboxamide CAS No. 332152-53-1](/img/structure/B2850728.png)
4-(tert-butyl)-N-[4-(4-pyridinylmethyl)phenyl]benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(tert-butyl)-N-[4-(4-pyridinylmethyl)phenyl]benzenecarboxamide” is an organic compound containing a benzene ring, a pyridine ring, and a tert-butyl group. The presence of these functional groups suggests that it might have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the benzene and pyridine rings, as well as the tert-butyl group. The presence of these groups could lead to interesting electronic and steric effects .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the benzene and pyridine rings, as well as the tert-butyl group. For example, it might have a relatively high boiling point due to the presence of the aromatic rings .Applications De Recherche Scientifique
Crystal Structure Analysis
The compound has been utilized in the study of crystal structures, particularly in understanding the steric effects of bulky substituents on molecular conformation . This research is crucial for designing molecules with specific properties and behaviors, especially in the development of pharmaceuticals where the shape of a molecule can significantly influence its biological activity.
Quantum Chemical Computation
Quantum chemical computations have been performed on similar compounds to predict their reactivity and stability . These studies are essential for identifying potential applications in chemical synthesis and for understanding the fundamental interactions at the atomic level that govern the behavior of these compounds.
Perovskite Solar Cells
Compounds with tert-butylpyridine structures have shown to improve the crystallinity of perovskite materials used in solar cells . This enhancement in crystallinity leads to better performance of perovskite solar cells, which are a promising technology for renewable energy due to their high efficiency and low production costs.
Molecular Docking Studies
Molecular docking studies have been conducted using similar compounds to explore their potential as inhibitors against various biological targets . This application is particularly relevant in drug discovery, where the ability to predict how a compound will interact with a biological molecule can streamline the development of new therapeutics.
Epoxy Resin Production
Related tert-butylphenol compounds are used in the production of epoxy resins and curing agents . These materials are widely used in industrial applications due to their strong mechanical properties and resistance to environmental degradation.
Agrochemicals
Biphenyl derivatives, which share structural similarities with the compound , have been extensively used in agrochemicals such as insecticides, fungicides, and herbicides . Their effectiveness in protecting crops from pests and diseases makes them valuable in agricultural practices.
Organic Synthesis
The tert-butyl group is a common moiety in organic synthesis, and compounds like Oprea1_024160 can serve as intermediates or catalysts in the synthesis of complex organic molecules . This application is crucial for the development of new materials and chemicals across various industries.
Anti-inflammatory Research
Compounds with tert-butylpyridine structures have been investigated for their anti-inflammatory properties . Understanding the anti-inflammatory action of these compounds can lead to the development of new medications for treating conditions like arthritis and other inflammatory diseases.
Orientations Futures
Propriétés
IUPAC Name |
4-tert-butyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-23(2,3)20-8-6-19(7-9-20)22(26)25-21-10-4-17(5-11-21)16-18-12-14-24-15-13-18/h4-15H,16H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVQSWVVWOFDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile](/img/structure/B2850646.png)
![N-(2-furylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2850647.png)


![N-Methylbenzo[d]isothiazol-3-amine](/img/structure/B2850652.png)
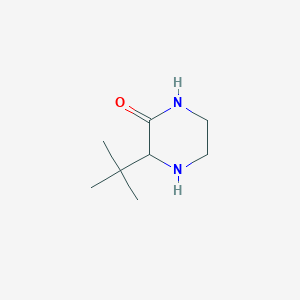

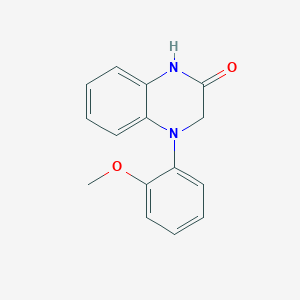
![N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide](/img/structure/B2850658.png)
